4-Ethoxy-2-fluorobenzamide
Overview
Description
4-Ethoxy-2-fluorobenzamide is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10FNO2/c1-2-13-6-3-4-7 (9 (11)12)8 (10)5-6/h3-5H,2H2,1H3, (H2,11,12)
. This compound has a complex structure with 13 heavy atoms . The canonical SMILES representation is CCOC1=CC (=C (C=C1)C (=O)N)F
. Physical and Chemical Properties Analysis
This compound has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 183.06955672 g/mol . The topological polar surface area is 52.3 Ų .Scientific Research Applications
Radiolabeled Antagonist for Neurotransmission Studies : 4-Ethoxy-2-fluorobenzamide derivatives, specifically [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, have been utilized in PET (Positron Emission Tomography) studies to understand serotonergic neurotransmission (Plenevaux et al., 2000).
Charge Density Analysis in Molecular Crystals : Research on 4-fluorobenzamide has contributed to understanding the nature of intermolecular interactions in molecular crystals, particularly regarding the attraction and repulsion forces involved in Cl···F and F···F interactions (Hathwar & Row, 2011).
Development of Antibacterial Drugs : Studies have shown the potential of 2,6-difluorobenzamides, structurally similar to this compound, as antibacterial agents. These compounds have shown effectiveness in interfering with bacterial cell division by inhibiting the FtsZ protein (Straniero et al., 2023).
Molecular Ordering Analysis : Fluorobenzamide compounds have been analyzed for their molecular ordering and intermolecular forces using quantum mechanics, contributing to the understanding of molecular dynamics in various substances (Ojha, 2005).
PET Imaging Probes for Alzheimer's Disease : Derivatives of fluorobenzamide have been evaluated as potential PET imaging probes for detecting β-amyloid plaques in Alzheimer's disease. These compounds have shown high affinity and selectivity, making them promising candidates for brain imaging (Cui et al., 2012).
Synthesis and Evaluation of Sigma Receptor Ligands for PET Imaging : Fluorobenzamides have been synthesized and characterized as sigma receptor ligands, showing high affinity and potential for use in PET imaging to study receptor distributions (Dence et al., 1997).
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVCLBFKSZFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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